molecular formula C17H17ClFN3O2S B2720337 N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953014-66-9

N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2720337
CAS RN: 953014-66-9
M. Wt: 381.85
InChI Key: VVJGVLPNHQVCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClFN3O2S and its molecular weight is 381.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Research has focused on the development of radioligands for imaging the translocator protein (18 kDa) with PET. A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the specified chemical, have shown selective ligand properties for this protein. These compounds, designed with a fluorine atom in their structure, allow for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Synthesis and Biological Evaluation for Neuroinflammation

Another area of research involves the synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography. These compounds, including those with structural similarities to the chemical , have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs), showing potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Novel Syntheses for Anti-inflammatory Activities

Research into the synthesis of novel compounds based on the chemical structure of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide has been conducted. These derivatives have been explored for their anti-inflammatory activities, with several showing significant effects in assays (Sunder & Maleraju, 2013).

Antimicrobial Activity of Thiazolopyrimidine Derivatives

The synthesis and antimicrobial activity of thienopyrimidine linked rhodanine derivatives have been studied. These derivatives, including variations on the core structure of the compound , have been tested for in vitro antimicrobial activity, with some showing significant potency against various bacterial strains (Kerru et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2S/c1-9(2)14-7-16(24)22-11(8-25-17(22)21-14)6-15(23)20-10-3-4-13(19)12(18)5-10/h3-5,7,9,11H,6,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJGVLPNHQVCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.